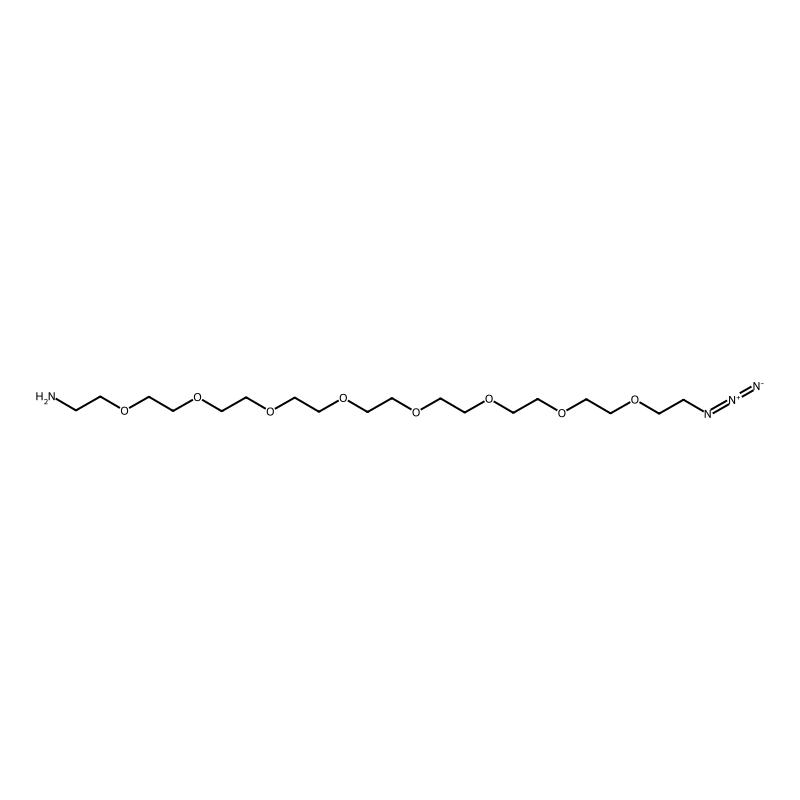Azido-PEG8-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Click Chemistry Facilitator
Azido-PEG8-amine possesses an azide group (N3) that readily participates in Click Chemistry reactions. Click Chemistry offers a powerful toolbox for bioconjugation, allowing researchers to selectively link Azido-PEG8-amine to molecules containing alkyne or cyclooctyne groups [1]. This reaction proceeds under mild conditions with high efficiency and specificity, making it ideal for various biomolecule modifications [1].
[1] Azido-PEG8-amine | PROTAC Linkers
Biomolecule Conjugation
The free amine group (NH2) present in Azido-PEG8-amine offers another valuable functionality for research purposes. This amine group reacts efficiently with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters [2, 3]. This reactivity allows researchers to conjugate Azido-PEG8-amine to various biomolecules, including proteins, peptides, antibodies, and nanoparticles, facilitating targeted delivery and surface modifications [2, 3].
[2] Azido-PEG8-amine, 857891-82-8 | BroadPharm [3] Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG
Applications in Drug Discovery
Due to its ability to facilitate biomolecule conjugation, Azido-PEG8-amine finds applications in various drug discovery processes. Researchers can utilize it to:
- Functionalize nanoparticles: By attaching Azido-PEG8-amine to nanoparticles, researchers can improve their biocompatibility, targeting specificity, and drug delivery efficiency [3].
- Develop PROTACs (Proteolysis-Targeting Chimeras): Azido-PEG8-amine serves as a valuable linker molecule in the synthesis of PROTACs. These molecules recruit targeted proteins for degradation by the cellular machinery, offering a promising approach for targeted protein degradation therapies [1].
Azido-PEG8-amine is a heterobifunctional compound characterized by the presence of an azide group and a terminal amine group. Its chemical formula is C18H38N4O8, and it has a CAS number of 857891-82-8. The compound is soluble in water, making it suitable for various biochemical applications. The azide moiety enables the compound to participate in Click Chemistry, a powerful tool for bioconjugation and labeling, while the amine group allows for further functionalization or attachment to other biomolecules .
Azido-PEG8-amine is primarily known for its ability to undergo Click Chemistry reactions, particularly with alkynes. This reaction results in the formation of a stable triazole linkage, which is highly valuable in bioconjugation strategies. The reactivity of the azide group facilitates the selective attachment of various biomolecules, including proteins and nucleic acids, enhancing the versatility of this compound in research and therapeutic applications .
While specific biological activity data for Azido-PEG8-amine is limited, its structural components suggest potential interactions with biological systems. The compound can induce skin irritation and serious eye irritation, indicating that safety precautions are necessary when handling it . Its ability to conjugate with proteins or other biomolecules may also imply roles in drug delivery systems or therapeutic applications.
Synthesis of Azido-PEG8-amine typically involves several steps:
- Starting Materials: The synthesis begins with commercially available polyethylene glycol derivatives.
- Azidation: An azide group is introduced through nucleophilic substitution reactions.
- Amine Functionalization: The terminal amine group is added, often through reductive amination or similar methods.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications.
The precise conditions may vary based on the desired yield and purity .
Azido-PEG8-amine has a wide range of applications:
- Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules.
- Labeling: The compound can be used to label proteins or nucleic acids for imaging or detection purposes.
- Therapeutics: Potential use in targeted drug delivery systems due to its ability to conjugate with various therapeutic agents.
- Research Tools: Utilized in various biochemical assays and studies involving protein interactions .
Interaction studies involving Azido-PEG8-amine primarily focus on its reactivity with alkynes through Click Chemistry. These studies demonstrate how effectively the compound can form stable linkages with target molecules, facilitating further investigation into protein interactions and cellular mechanisms. Additionally, research has shown that conjugates formed using this compound can retain biological activity, making it useful in therapeutic contexts .
Azido-PEG8-amine shares structural similarities with several other compounds that also feature polyethylene glycol linkers and reactive functional groups. Here are some comparable compounds:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG8-acid | Azide, Carboxylic Acid | Useful for coupling with amines |
| Amino-PEG8-acid | Amine, Carboxylic Acid | Commonly used for bioconjugation |
| Azido-PEG4-NH2 | Azide, Amine | Shorter PEG chain; may have different solubility |
| DBCO-PEG8-NH2 | DBCO, Amine | More stable under physiological conditions |
Uniqueness of Azido-PEG8-amine: Its dual functionality (azide and amine) allows for versatile applications in Click Chemistry while maintaining solubility and reactivity essential for biological studies .
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Dates
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.







